Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI)
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Overview
Description
Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) is an organic compound that features a cyclopentene ring substituted with a dimethylamino group and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) typically involves the reaction of cyclopentanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions. The reaction proceeds through the formation of an enaminone intermediate, which is then converted to the desired product. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The removal of by-products and purification of the final product are also critical steps in the industrial process.
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in [4+2] cycloaddition reactions, forming heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Condensation Reactions: It can react with aldehydes and ketones to form enaminone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Cycloaddition: Reagents such as acrylates and dienes under thermal or catalytic conditions.
Substitution: Nucleophiles like hydrazine, hydroxylamine, and phenylhydrazine.
Condensation: Aldehydes and ketones in the presence of a base catalyst.
Major Products
The major products formed from these reactions include various heterocyclic compounds, enaminones, and substituted cyclopentenes. These products are valuable intermediates in the synthesis of pharmaceuticals and advanced materials.
Scientific Research Applications
Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicinal Chemistry:
Materials Science: It is used in the synthesis of functional materials, such as dyes and polymers, with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dimethylamino group can donate electron density, making the compound reactive towards electrophiles. Additionally, the methylene group can participate in cycloaddition and condensation reactions, forming stable products through the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) include:
N,N-Dimethylenamino Ketones: These compounds have similar reactivity and are used as synthons for various heterocycles.
Enaminones: Compounds with an enamine and a carbonyl group, which are versatile intermediates in organic synthesis.
Uniqueness
Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) is unique due to its specific structure, which combines a cyclopentene ring with a dimethylamino and methylene group. This unique combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and materials science.
Properties
CAS No. |
154235-26-4 |
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Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
N'-cyclopent-2-en-1-yl-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C8H14N2/c1-10(2)7-9-8-5-3-4-6-8/h3,5,7-8H,4,6H2,1-2H3 |
InChI Key |
YQKQVPOJEVDMLV-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1CCC=C1 |
Canonical SMILES |
CN(C)C=NC1CCC=C1 |
Synonyms |
Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)- (9CI) |
Origin of Product |
United States |
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